Homoormosanine
Description
Structure
3D Structure
Properties
CAS No. |
10550-80-8 |
|---|---|
Molecular Formula |
C21H35N3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(1R,2R,13S,15R,16R,23R)-7,9,21-triazahexacyclo[11.9.1.11,15.02,7.09,23.016,21]tetracosane |
InChI |
InChI=1S/C21H35N3/c1-3-9-22-14-21-13-17(18(22)7-1)12-16-6-5-11-24(20(16)21)15-23-10-4-2-8-19(21)23/h16-20H,1-15H2/t16-,17+,18+,19+,20+,21+/m0/s1 |
InChI Key |
GFDFZTFQPIBNSQ-WSBLSWJJSA-N |
SMILES |
C1CCN2CC34CC(C2C1)CC5C3N(CCC5)CN6C4CCCC6 |
Isomeric SMILES |
C1CCN2C[C@@]34C[C@H]([C@H]2C1)C[C@H]5[C@H]3N(CCC5)CN6[C@@H]4CCCC6 |
Canonical SMILES |
C1CCN2CC34CC(C2C1)CC5C3N(CCC5)CN6C4CCCC6 |
Origin of Product |
United States |
Natural Occurrence and Botanical Distribution of Homoormosanine
Isolation from Leguminosae Species
Homoormosanine is classified as an ormosanine-type quinolizidine (B1214090) alkaloid. researchgate.netnih.govacs.org Its isolation has been notably reported from species belonging to the Leguminosae family, particularly from Bowdichia virgilioides H.B.K. nih.govacs.orgben-erikvanwyk.comresearchgate.netresearchgate.netresearchgate.netscielo.brtandfonline.comscispace.comresearchgate.net Studies on Bowdichia virgilioides, specifically from its stem bark, have revealed the presence of this compound and other related this compound-type alkaloids, such as homopiptanthine and homo-18-epiormosanine. researchgate.netresearchgate.netresearchgate.net
Distributional Patterns of this compound-Type Alkaloids across Genera
The distribution of this compound-type alkaloids is primarily concentrated within certain genera of the Leguminosae family. These alkaloids, which are structurally related to ormosanine (B1212715), are commonly found in the genera Podopetalum and Bowdichia. researchgate.netnih.govacs.orgacs.org Additionally, "Ormosia-type alkaloids," which are structurally related to this compound, have been reported in the Ormosia group of Sophoreae and in the Asian genus Ammopiptanthus (Thermopsideae). researchgate.netben-erikvanwyk.comresearchgate.net
The following table summarizes the key genera and specific species from which this compound or related ormosanine-type alkaloids have been isolated:
| Alkaloid Type | Genera | Specific Species (Examples) |
| This compound-type | Bowdichia | Bowdichia virgilioides |
| Ormosanine-type | Podopetalum | |
| Ormosanine-type | Ormosia | |
| Ormosanine-type | Ammopiptanthus |
Extraction and Isolation Methodologies for this compound from Plant Biomass
The extraction and isolation of this compound from plant biomass typically involve methods suited for alkaloid compounds. For instance, this compound-type alkaloids, including this compound, have been obtained from a methanolic extract of the stem bark of Bowdichia virgilioides. researchgate.netresearchgate.netresearchgate.net
The process often employs bioguided extractive and chromatographic techniques to isolate the compounds of interest. researchgate.net Subsequent structural elucidation and confirmation of isolated compounds like this compound are achieved through advanced spectroscopic methods, notably mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) techniques. researchgate.net These methodologies are standard in natural product chemistry for the identification and characterization of complex secondary metabolites such as quinolizidine alkaloids. acs.orgacs.org
Structural Elucidation and Stereochemical Characterization of Homoormosanine
Advanced Spectroscopic Techniques for Structural Determination
Spectroscopic methods are fundamental to the initial determination and confirmation of a compound's molecular framework. For Homoormosanine, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools. researchgate.net
NMR spectroscopy plays a crucial role in elucidating the connectivity of atoms within the this compound molecule. Both 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, HMBC, and NOESY) are employed to assign proton and carbon signals and to establish correlations between different parts of the molecule. researchgate.netresearchgate.net For instance, ¹³C-NMR spectra provide information about the carbon skeleton, indicating the presence of various carbon environments, including those associated with the amine functionalities and the complex polycyclic system. thieme-connect.com Early studies on this compound reported ¹³C-NMR shifts, which, in conjunction with elemental composition, supported its hexacyclic structure and its classification as an ormosia-type alkaloid. thieme-connect.com The absence of methyl groups in the ¹³C-NMR spectrum was also a key observation in its structural characterization. thieme-connect.com
Table 1: Illustrative ¹³C-NMR Data for this compound (Selected Signals)
| Chemical Shift (δ, ppm) thieme-connect.com | Carbon Type (Inferred) |
| 69.8 | CH/CH₂ |
| 68.2 | CH/CH₂ |
| 66.7 | CH/CH₂ |
| 64.9 | CH/CH₂ |
| 63.3 | CH/CH₂ |
| 55.5 | CH/CH₂ |
| 53.4 | CH/CH₂ |
| 53.2 | CH/CH₂ |
| 37.9 | CH/CH₂ |
| 36.5 | CH/CH₂ |
| 35.4 | CH/CH₂ |
| 34.5 | CH/CH₂ |
| 32.1 | CH/CH₂ |
| 31.6 | CH/CH₂ |
| 30.0 | CH/CH₂ |
| 25.6 | CH/CH₂ |
| 25.5 | CH/CH₂ |
| 25.0 | CH/CH₂ |
| 19.8 | CH/CH₂ |
| 16.5 | CH/CH₂ |
Note: Specific assignments for each carbon signal would require detailed 2D NMR data, which are not fully provided in the cited snippet. The "Carbon Type (Inferred)" column indicates general possibilities based on typical chemical shifts for saturated carbons in complex ring systems.
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pattern, which aids in confirming substructures. researchgate.netnetjournals.orgscielo.br For this compound, MS analysis typically involves electron ionization (EI) at 70 eV. thieme-connect.com The molecular formula of this compound is C₂₁H₃₅N₃, resulting in an exact mass of 329.2831 g/mol . metabolomicsworkbench.orgmetabolomicsworkbench.orgmetabolomicsworkbench.org This molecular formula, combined with the mass spectral data, helps to confirm the presence of a hexacyclic structure, consistent with the ormosia-type alkaloids. thieme-connect.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
X-ray Crystallography for Absolute Stereochemistry Assignment
X-ray crystallography is considered the most definitive technique for determining the absolute stereochemistry of chiral compounds like this compound, providing atomic-level resolution of its three-dimensional structure. researchgate.netscielo.br This method relies on the analysis of X-ray diffraction patterns from a high-quality single crystal. researchgate.netscielo.brnih.gov The ability to distinguish between enantiomers is based on anomalous scattering, a phenomenon that introduces small differences in the intensities of Bijvoet pairs in non-centrosymmetric space groups. researchgate.netnih.govmit.edu While traditionally requiring heavier atoms for a strong anomalous signal, modern methods and improved detectors allow for confident absolute configuration determination even with lighter atoms like oxygen. mit.edu For complex natural products, obtaining suitable single crystals can be a challenge. scielo.br
Chirality and Epimeric Variants of this compound-Type Structures
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image, and possesses optical activity. soton.ac.uk The ormosia-type alkaloids, including this compound, are characterized by their triazapolycyclic moieties and often exist as multiple diastereomers or epimeric variants. acs.org For instance, ormosanine (B1212715) itself can exist as (+)- or (-)-ormosanine, and this compound is structurally related to these forms. acs.orgplantaedb.com The presence of multiple stereogenic centers within the complex hexacyclic framework of this compound gives rise to various possible epimers, which differ in the configuration at one or more chiral centers. The isolation of this compound in racemic form from certain Ormosia species highlights the complexity of its natural occurrence and the importance of stereochemical characterization. thieme-connect.com
Conformational Analysis and Molecular Modeling of this compound
Conformational analysis is essential for understanding the preferred three-dimensional shapes a molecule can adopt and how these conformations influence its properties and interactions. ijpsr.com For a complex polycyclic alkaloid like this compound, which is a flexible molecule, conformational analysis involves identifying low-energy conformers. ijpsr.commolsis.co.jpupc.edu Molecular modeling techniques, including molecular mechanics and quantum mechanics, are employed to compute the energy of different conformations and explore the conformational space. molsis.co.jpupc.eduslideshare.net Methods such as systematic search, stochastic search, and LowModeMD search can be used to identify preferred conformations. molsis.co.jp These computational approaches can be complemented by experimental data, such as Nuclear Overhauser Effect (NOE) measurements from 2D NMR spectroscopy (e.g., NOESY), which provide information about internuclear distances and help validate calculated conformations. researchgate.net Understanding the conformational landscape of this compound is crucial for a comprehensive characterization of its structural properties.
Biosynthetic Pathways and Enzymology of Homoormosanine
Precursor Elucidation: The L-Lysine Origin
The foundational precursor for all quinolizidine (B1214090) alkaloids is the amino acid L-lysine. mdpi.comrsc.orgwikipedia.orgresearchgate.net L-lysine contributes its C5 carbon chain units to construct the characteristic quinolizidine backbone. For tetracyclic QAs like sparteine (B1682161), three C5 units derived from L-lysine are incorporated. rsc.orgwikipedia.org Tracer studies using labeled L-lysine have consistently confirmed its role as the primary building block. rsc.orgcdnsciencepub.com
Key Enzymatic Steps in Quinolizidine Alkaloid Biosynthesis
The initial steps in quinolizidine alkaloid biosynthesis involve a series of enzymatic transformations that convert L-lysine into key intermediates.
The first committed and rate-limiting step in the biosynthesis of quinolizidine alkaloids is catalyzed by Lysine Decarboxylase (LDC). mdpi.comoup.comfrontiersin.org LDC is responsible for the decarboxylation of L-lysine, yielding the diamine cadaverine (B124047). mdpi.comrsc.orgwikipedia.orgresearchgate.netoup.comfrontiersin.orgresearchgate.netnih.govfrontiersin.orgbiotreks.org This enzyme is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, and its activity has been observed in various QA-producing plants, including Lupinus angustifolius, Sophora flavescens, Echinosophora koreensis, Thermopsis chinensis, and Baptisia australis. rsc.orgoup.com Research indicates that LDC operates with retention of configuration during the decarboxylation of L-lysine. rsc.org The gene encoding LDC has been cloned, and its expression is correlated with alkaloid production. rsc.orgoup.com
Following the formation of cadaverine, it undergoes further enzymatic modification. Cadaverine is oxidatively deaminated to 5-aminopentanal, which then spontaneously cyclizes to form Δ1-piperideine. mdpi.comrsc.org This Δ1-piperideine intermediate is crucial for the subsequent construction of the quinolizidine skeleton. rsc.orgfrontiersin.org
A pivotal enzyme in the downstream pathway is 17-oxosparteine (B1663948) synthase (OS). researchgate.netwikipedia.orgwikipedia.org This enzyme, identified as a transaminase, catalyzes the formation of 17-oxosparteine from three cadaverine units. researchgate.netwikipedia.orgcdnsciencepub.comwikipedia.org Notably, the process is proposed to occur in a channeled fashion, meaning that intermediates are not released freely from the enzyme, ensuring efficient conversion. researchgate.netwikipedia.org 17-oxosparteine serves as a common intermediate from which various other sparteine-type quinolizidine alkaloids, such as lupanine, are derived. researchgate.netrsc.org Both LDC and 17-oxosparteine synthase are localized within the chloroplasts, indicating that the initial stages of QA biosynthesis occur in this organelle. researchgate.netnih.govwikipedia.org
The key enzymatic steps can be summarized as follows:
| Step | Enzyme | Substrate(s) | Product(s) | Localization |
| 1 | Lysine Decarboxylase (LDC) | L-Lysine | Cadaverine | Chloroplasts mdpi.comresearchgate.netnih.govwikipedia.org |
| 2 | Copper Amine Oxidase (CAO) or Aminotransferase (Putative) | Cadaverine | 5-aminopentanal (which cyclizes to Δ1-piperideine) | Not explicitly stated for CAO, but overall pathway in chloroplasts mdpi.com |
| 3 | 17-Oxosparteine Synthase (OS) | Cadaverine (3 units) | 17-Oxosparteine | Chloroplasts researchgate.netnih.govwikipedia.org |
Lysine Decarboxylase (LDC) Activity and Role
Mechanistic Insights into Homoormosanine Formation
The formation of the complex tetracyclic quinolizidine skeleton, characteristic of compounds like sparteine and by extension this compound, involves intricate cyclization and condensation reactions. The dimerization of Δ1-piperideine is a critical step in building the polycyclic structure. rsc.orgwikipedia.org Tracer experiments, often employing isotopically labeled precursors such as cadaverine, have been instrumental in elucidating the incorporation patterns of the C5 units into the final alkaloid structure. These studies have shown that the cadaverine units are integrated into the sparteine molecule, with specific C-N bonds remaining intact. cdnsciencepub.comwikipedia.org While the exact route for the complete synthesis of the quinolizidine skeleton from these early intermediates remains an active area of research, it is understood to involve enzyme-bound intermediates and possibly aldol-type reactions followed by oxidation and imine formation to yield the fused ring system. wikipedia.orgwikipedia.org
Genetic and Molecular Biology of Biosynthetic Enzymes
Significant progress has been made in understanding the genetic basis of quinolizidine alkaloid biosynthesis. Genes encoding key enzymes, such as Lysine Decarboxylase (LDC), have been successfully cloned from important QA-producing species like Lupinus angustifolius, Sophora flavescens, and Echinosophora koreensis. rsc.orgoup.com Phylogenetic analyses suggest that plant LDCs form a distinct subclade within the broader family of ornithine decarboxylases (ODCs), indicating an evolutionary adaptation for alkaloid production. oup.com Site-directed mutagenesis and protein modeling studies have begun to reveal the structural features that confer preferential LDC activity, providing insights into the enzyme's evolution. oup.com Transcriptome-derived investigations in lupins have also identified candidate genes potentially involved in the QA biosynthetic pathway, paving the way for further molecular characterization and manipulation of alkaloid production. mdpi.com Despite these advances, the complete genetic and molecular understanding of all enzymes involved in the intricate pathway leading to specific quinolizidine alkaloids, including this compound, is still under active investigation.
Chemical Synthesis Approaches to Homoormosanine and Its Analogs
Total Synthesis Strategies for the Homoormosanine Core
This compound is classified as a triazapolycyclic quinolizidine (B1214090) alkaloid, structurally related to ormosanine (B1212715) acs.org. The core structure of quinolizidine alkaloids is typically built from one or two quinolizidine units, which are derived biosynthetically from L-lysine via cadaverine (B124047) nih.gov.
Total synthesis efforts for such complex natural products aim to construct the entire molecular framework from simpler precursors, often involving multiple steps to establish the carbon skeleton and control the oxidation states rsc.org. While specific detailed total syntheses of this compound itself are not extensively outlined in the available literature, general strategies for quinolizidine alkaloids and related polycyclic systems provide insight into the methodologies applicable to the this compound core.
One common strategy for preparing heterocycles bearing nitrogen-substituted stereocenters, such as quinolizidine alkaloids, is the intramolecular aza-Michael reaction (IMAMR) researchgate.net. Cyclic imines are frequently chosen as starting compounds due to their high synthetic potential in alkaloid synthesis researchgate.net.
Table 1: Key Strategies in Total Synthesis of this compound-Type Alkaloids
| Strategy/Key Reaction | Description | Relevance to this compound Core |
| Intramolecular Aza-Michael Reaction (IMAMR) | A widely applied strategy for creating nitrogen-containing heterocycles, often involving cyclic imines. researchgate.net | Enables chemo- and stereoselective amination, crucial for building the complex polycyclic quinolizidine framework of this compound. researchgate.net |
| Construction from Chiral Building Blocks | Assembling the molecule from pre-existing chiral units, though potential for stereocenter scrambling requires careful monitoring. researchgate.net | A foundational approach for introducing and controlling chirality in complex alkaloid structures like this compound. researchgate.net |
Stereoselective and Asymmetric Synthetic Methodologies
The inherent chirality of this compound and other quinolizidine alkaloids necessitates the application of stereoselective and asymmetric synthetic methodologies to control the formation of specific stereoisomers researchgate.netuwindsor.ca. These methods aim to produce unequal amounts of stereoisomers, often favoring one enantiomer or diastereomer uwindsor.ca.
A methodology for accessing the quinolizidine skeleton in an asymmetric fashion involves two consecutive intramolecular aza-Michael reactions of sulfinyl amines bearing a bis-enone moiety researchgate.net. This highlights the importance of precise control over reaction pathways to achieve the desired stereochemistry.
For related bicyclic systems like 1-substituted homotropanones, stereocontrolled synthesis has been achieved using chiral N-tert-butanesulfinyl imines as reaction intermediates mdpi.comdoaj.org. Key steps in this methodology include:
Reaction of organolithium and Grignard reagents with hydroxy Weinreb amides. mdpi.comdoaj.org
Chemoselective N-tert-butanesulfinyl aldimine formation from keto aldehydes. mdpi.comdoaj.org
Decarboxylative Mannich reaction with β-keto acids of these aldimines. mdpi.comdoaj.org
Organocatalyzed L-proline intramolecular Mannich cyclization. mdpi.comdoaj.org
These approaches demonstrate the sophisticated techniques required to establish the multiple stereocenters present in this compound and its analogs.
Table 2: Stereoselective Methodologies for Quinolizidine and Related Cores
| Methodology/Key Reagents | Description | Outcome |
| Intramolecular Aza-Michael Reactions of Sulfinyl Amines | Utilizes sulfinyl amines with a bis-enone moiety in a two-step IMAMR sequence. researchgate.net | Asymmetric access to the quinolizidine skeleton. researchgate.net |
| Chiral N-tert-Butanesulfinyl Imines | Employs chiral N-tert-butanesulfinyl imines as intermediates. mdpi.comdoaj.org | Stereocontrolled synthesis of 1-substituted homotropanones, involving specific Mannich reactions and cyclizations. mdpi.comdoaj.org |
| Enzyme-Installed Stereocenters | Enzymes can govern the selectivity of subsequent reactions, mediating dynamic kinetic resolution. researchgate.net | Chemo- and stereoselective amination, installing additional stereocenters. researchgate.net |
Development of this compound Derivatives and Structural Analogs
The development of derivatives and structural analogs of this compound is crucial for exploring its chemical space and potential applications. This involves modifying the core structure to introduce new functionalities or alter existing properties. This compound-type alkaloids, such as homopiptanthine, have been isolated from natural sources like Bowdichia virgiloides, indicating the natural diversity of this scaffold researchgate.netnih.gov.
The incorporation of triazole rings into organic molecules is a common strategy to create novel derivatives, as triazole systems exhibit a wide range of biological activities and are often low in toxicity frontiersin.orgajol.info. Both 1,2,3-triazole and 1,2,4-triazole (B32235) isomers are synthetically accessible frontiersin.org.
Common synthetic routes for triazole derivatives include:
Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC): This "click chemistry" reaction is highly efficient and occurs under mild conditions, allowing for simple product isolation, particularly for 1,2,3-triazole derivatives mdpi.com.
Condensation reactions: For 1H-1,2,3-triazoles, condensation of amines with α-diazo-1,3-dicarbonyl compounds can be superior to cycloaddition due to its simplicity and regiospecificity raco.cat.
Thiosemicarbazide (B42300) intermediates: A convenient route for the synthesis of 1,2,4-triazole derivatives involves the use of thiosemicarbazide intermediates raco.cat.
Aryl diazonium salts and isocyanides: These can be used in [3+2] cycloaddition methods, with catalysts like Ag(I) or copper influencing the regioselectivity (e.g., 1,3-disubstituted vs. 1,5-disubstituted 1,2,4-triazoles) frontiersin.org.
These methods provide versatile tools for appending triazole moieties to the this compound scaffold or its precursors, thereby generating a diverse library of triazolyl derivatives.
Rational design in chemical synthesis involves systematically designing molecular structures based on an understanding of their properties and desired functions mdpi.comnih.govnih.gov. For this compound and its analogs, this approach can guide the creation of derivatives with enhanced or novel characteristics.
Chemical modification strategies aim to:
Expand functional diversity: Introducing different chemical groups to the this compound core can lead to new interactions and properties mdpi.com.
Enhance activity: Modifications can be designed to improve specific biological activities, such as binding affinity or enzymatic inhibition, by subtly altering the molecule's shape, electronic properties, or hydrogen bonding capabilities mdpi.com.
Improve biostability: For potential biological applications, chemical modifications can increase resistance to degradation by enzymes or other biological processes mdpi.comnih.gov.
This systematic approach, informed by structural and mechanistic data, moves beyond trial-and-error to predict and optimize the properties of new this compound derivatives nih.gov.
Table 3: Rational Design and Chemical Modification Strategies
| Strategy | Objective | Example Application (General) |
| Functional Group Introduction/Modification | Altering electronic or steric properties, or introducing new binding sites. mdpi.com | Replacing a hydroxyl group with an amine, or adding a halogen. |
| Scaffold Diversification | Creating variations of the core structure while maintaining key features. mdpi.com | Modifying ring sizes or introducing additional rings (e.g., triazole). |
| Bioisosteric Replacement | Substituting functional groups with others that have similar physical or chemical properties. mdpi.com | Replacing an amide with a triazole ring. mdpi.com |
Molecular and Cellular Mechanistic Investigations of Homoormosanine S Biological Activities
Antiviral Action: Molecular Targeting of Viral Proteins
Comprehensive studies specifically detailing Homoormosanine's direct antiviral action through molecular targeting of viral proteins, such as hemagglutinin and neuraminidase, have not been widely reported. Research into antiviral agents against influenza viruses often focuses on these two key surface glycoproteins. Hemagglutinin (HA) is crucial for viral entry into host cells by binding to sialic acid receptors on the cell surface and facilitating membrane fusion mdpi.comwikipedia.orgnih.govbiorxiv.orgacs.org. Neuraminidase (NA) plays an essential role in the release of newly formed virions from infected cells by cleaving sialic acid residues, preventing viral aggregation and enabling further infection mdpi.comhealthdisgroup.usdiva-portal.orgpaho.orgnih.govisirv.org. While other compounds have been investigated for their ability to interact with these proteins (e.g., Amentoflavone with HA and NA, Berberine with NA) biomedpharmajournal.orgherbmedpharmacol.comfrontiersin.org, specific binding studies or interaction mechanisms involving this compound have not been identified in the conducted searches.
Specific research findings on this compound's direct binding to hemagglutinin have not been detailed in the available literature. Hemagglutinin is a class I fusion protein responsible for viral attachment and membrane fusion, making it a validated target for antiviral drug discovery wikipedia.orgacs.org. Studies often employ molecular docking and experimental assays to identify compounds that prevent HA from binding to host receptors or inhibit its membrane fusion activity acs.orgbiomedpharmajournal.org. However, no such studies specifically involving this compound were found.
The precise mechanisms by which this compound might interact with neuraminidase have not been elucidated in the reviewed scientific reports. Neuraminidase inhibitors (NAIs) typically target the conserved active site of the NA enzyme to prevent the release of progeny virions from infected cells diva-portal.orgpaho.orgnih.govisirv.orgcidara.com. While various compounds have been shown to inhibit neuraminidase activity through competitive binding to its active site healthdisgroup.usnih.govherbmedpharmacol.comcidara.com, specific data on this compound's interaction with this enzyme are not available.
Hemagglutinin Binding Studies
Antimalarial Effects: Parasite Growth Inhibition Mechanisms
There is no specific information regarding the cellular mechanisms of action of this compound against Plasmodium falciparum in the search results. Research on P. falciparum cellular mechanisms focuses on how antimalarial agents disrupt parasite viability, often by inducing stress responses, inhibiting essential enzymatic activities, or interfering with nutrient sensing and sexual differentiation pathways mdpi.comfrontiersin.orgnih.govnih.govfrontiersin.org.
Anti-inflammatory Modulations and Signaling Pathways
Specific research on this compound's anti-inflammatory modulations and its interaction with particular signaling pathways has not been widely published. Anti-inflammatory agents typically exert their effects by modulating key signaling pathways such as NF-κB, JAK/STAT, or MAPK, and by influencing the production of inflammatory mediators like nitric oxide (NO) frontiersin.orgmdpi.comnih.govwjgnet.comccsenet.org. While certain quinolizidine (B1214090) alkaloids, such as "Ormosianines A and B," have demonstrated inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in microglial cells researchgate.net, these findings are specific to those compounds and cannot be directly attributed to this compound without explicit studies.
Specific pathways through which this compound might inhibit nitric oxide (NO) production have not been detailed in the scientific literature reviewed. Nitric oxide is a crucial cellular signaling molecule involved in both physiological and pathological processes, with excessive production by inducible nitric oxide synthase (iNOS) contributing to inflammation wjgnet.comnih.govuni.luctdbase.orgguidetopharmacology.orgscience-softcon.denih.gov. Inhibition of NO production is a common target for anti-inflammatory therapies, often involving the modulation of pathways like NF-κB or JAK/STAT wjgnet.comnih.govnih.gov. However, direct evidence linking this compound to these specific inhibitory mechanisms or pathways is currently absent.
Reactive Oxygen Species (ROS) Scavenging and Oxidative Stress Mitigation
Reactive Oxygen Species (ROS) are chemically reactive molecules that, at excessive levels, can induce oxidative stress and damage cellular macromolecules such as lipids, proteins, and nucleic acids. medcraveonline.comfrontiersin.org Cells possess sophisticated antioxidative defense systems, comprising both enzymatic and non-enzymatic components, to scavenge ROS and maintain redox homeostasis. frontiersin.org While the broader class of quinolizidine alkaloids may exhibit anti-inflammatory properties, which can sometimes be linked to the modulation of oxidative stress, specific detailed investigations into this compound's direct ROS scavenging capabilities or its role in mitigating oxidative stress have not been extensively documented in the provided literature. acs.orgnih.govacs.org
Inflammasome Pathway Modulation (e.g., NLRP3)
Cellular Cytotoxicity and Apoptotic Pathway Induction
This compound has demonstrated cellular cytotoxicity in in vitro studies. Notably, it has shown activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Furthermore, acceptable low cytotoxicity was observed in KB cells, a human cell line, indicating its cytotoxic potential against certain human cells. researchgate.net
Table 1: In Vitro Cytotoxic Activity of this compound
| Target | Activity | Reference |
| Plasmodium falciparum (chloroquine-sensitive strain) | Good in vitro activity | researchgate.net |
| Plasmodium falciparum (chloroquine-resistant strain) | Good in vitro activity | researchgate.net |
| KB cells (human cell line) | Acceptable low cytotoxicity | researchgate.net |
While this compound demonstrates cytotoxic activity, detailed in vitro anti-proliferative mechanisms specifically attributed to this compound are not extensively described in the provided research. However, studies on other compounds, including certain diterpenoids and essential oils from plants that may also contain this compound-type alkaloids (e.g., Pterodon emarginatus and Pterodon pubescens), have revealed mechanisms such as the down-regulation of DNA (cytosine-5)-methyltransferase 1 (DNMT1) gene transcription and the overexpression of apoptotic protease activating factor 1 (Apaf-1) mRNA, suggesting induction of apoptosis via the mitochondrial intrinsic pathway. researchgate.netscielo.brnih.gov These findings provide a general context for potential anti-proliferative mechanisms within related natural products.
Apoptosis, or programmed cell death, is characterized by distinct morphological changes, including cytoplasmic shrinkage, nuclear condensation, chromatin fragmentation, membrane blebbing, and the formation of apoptotic bodies. frontiersin.orgfrontiersin.orgfrontiersin.orgsingerinstruments.comresearchgate.net These processes are often mediated by the activation of caspases, which can be triggered by intrinsic (mitochondrial) or extrinsic (death receptor) pathways. frontiersin.orgfrontiersin.orgsingerinstruments.comresearchgate.netmdpi.comnih.gov Although this compound's cytotoxicity implies cell death, specific studies detailing the induction of these morphological changes or the precise apoptotic pathways (e.g., activation of specific caspases, involvement of Bcl-2 family proteins, or DNA fragmentation patterns) directly by this compound are not explicitly detailed in the available literature.
In Vitro Anti-proliferative Mechanisms
Antimicrobial Mechanisms of Action
As a quinolizidine alkaloid, this compound belongs to a class of natural products known for their antimicrobial properties. acs.orgnih.gov These activities can stem from various mechanisms, including the disruption of bacterial cell membranes or the inhibition of biofilm formation. frontiersin.org While the broad antimicrobial potential of quinolizidine alkaloids is recognized, detailed mechanistic investigations specifically for this compound's antimicrobial actions against various microorganisms are limited in the provided search results.
The inhibition of bacterial growth and viability is a key aspect of antimicrobial activity, often quantified by measures such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). singerinstruments.com While other alkaloids, such as sophoridine (B192422) (another quinolizidine alkaloid), have shown antibacterial activity with reported MIC values against specific bacterial strains like S. enteritidis, S. typhimurium, and S. aureus, specific quantitative data (e.g., MIC values) for this compound's direct inhibition of bacterial growth and viability against a range of bacterial pathogens are not detailed in the provided information. mdpi.com Similarly, explicit mechanisms, such as membrane disruption or inhibition of specific bacterial processes, for this compound are not specified.
Intestinal Glucose Absorption Inhibition Pathways
Molecular Docking and Computational Target Prediction for this compound
Molecular docking and computational target prediction are essential in silico techniques employed in drug discovery to elucidate the potential mechanisms of action of bioactive compounds by predicting their interactions with biological macromolecules. These methods provide insights into binding affinities, interaction modes, and potential therapeutic targets, thereby guiding further experimental investigations.
Recent research has utilized molecular docking to investigate the interaction of this compound, a quinolizidine alkaloid, with key viral proteins. Studies have specifically focused on its potential as an antiviral agent, particularly against influenza viruses. Molecular docking analyses have indicated that this compound, among other investigated compounds, exhibits strong binding energies with critical influenza viral proteins: hemagglutinin (HA) and neuraminidase (NA). sciencemediacentre.org
Hemagglutinin is a surface glycoprotein (B1211001) on the influenza virion responsible for viral attachment to host cell sialic acid receptors, initiating the infection process. researchgate.netnih.govnih.gov Neuraminidase, another crucial surface glycoprotein, facilitates viral egress by cleaving sialic acids from cellular receptors, enabling the release of newly formed virions and promoting the spread of infection. nih.govchemrxiv.orgresearchgate.net The balance between the receptor-binding function of HA and the receptor-destroying function of NA is critical for viral fitness. nih.govplos.orgnih.govpirbright.ac.uk
While the specific numerical binding energy values (e.g., in kcal/mol) for this compound's interaction with hemagglutinin and neuraminidase were not explicitly detailed in the available literature, the qualitative finding of "strong binding energies" suggests a favorable interaction profile. sciencemediacentre.org This computational prediction aligns with observed biological data, supporting the hypothesis that this compound may exert its antiviral effects, at least in part, by targeting these essential influenza viral proteins. sciencemediacentre.org
The identification of hemagglutinin and neuraminidase as computational targets for this compound highlights its potential as a broad-spectrum antiviral candidate, given the conserved nature and critical roles of these proteins in the influenza viral life cycle. Further experimental validation would be necessary to confirm these in silico findings and to fully characterize the molecular mechanisms underlying this compound's biological activities.
Structure Activity Relationship Sar Studies of Homoormosanine and Its Analogs
Impact of Stereochemistry on Biological Activity
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, profoundly influences biological activity. uou.ac.insolubilityofthings.com Many biologically active molecules, including drugs, exist as stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial orientations. solubilityofthings.commichberk.com These subtle spatial differences can lead to vastly different interactions with biological targets, resulting in varied, or even opposing, therapeutic effects. uou.ac.inufms.brtechniques-ingenieur.fr
Homoormosanine (267) is characterized by a complex polycyclic structure containing multiple chiral centers. Specifically, this compound has five chiral carbons at positions C-5, C-6, C-8, C-21, and C-22, and it exists in several epimeric variants (268–270), differentiated by the α/β-oriented hydrogen patterns at these chiral centers. nih.gov The broader ormosanine-type alkaloids, to which this compound belongs, possess six chiral carbons (C-5, C-7, C-9, C-10, C-17, and C-18). nih.gov While specific comparative data detailing the biological activities of each individual stereoisomer of this compound are not extensively documented, the general principles of stereoselectivity in drug action strongly suggest that these stereochemical differences play a critical role in its observed biological activities. For instance, in other classes of chiral drugs, one enantiomer may be highly active, while another may be inactive or even toxic. michberk.com
Effects of Substituent Variations on Pharmacological Mechanisms
The pharmacological mechanisms of quinolizidine (B1214090) alkaloids, including this compound, can be significantly influenced by variations in their substituent patterns. SAR studies in this class of compounds aim to elucidate how modifications such as the introduction of hydroxyl, acetyl, or epoxy groups, or N-oxidation, affect their biological profiles. nih.govacs.org For example, matrine-type quinolizidine alkaloids, which are structurally related, exhibit diverse substitution patterns and stereochemistry that contribute to their varied activities. acs.org
While direct detailed research findings on specific synthetic substituent variations of this compound and their impact on its pharmacological mechanisms are limited in the available literature, insights can be drawn from the broader quinolizidine alkaloid family. For instance, certain quinolizidine alkaloids demonstrate antibacterial activity by disrupting bacterial cell membrane integrity. researchgate.net The presence and position of various functional groups can alter polarity, hydrogen bonding capabilities, and steric hindrance, all of which are critical for molecular recognition and interaction with biological targets. These structural changes can modulate a compound's binding affinity, metabolic stability, and ultimately, its efficacy.
Correlating Structural Motifs with Specific Molecular Targets
Identifying the specific molecular targets with which a compound interacts is a key aspect of SAR studies, often facilitated by techniques like molecular docking. researchgate.net this compound has demonstrated antimalarial activity, exhibiting an IC50 value of less than 20 μg/mL against Plasmodium falciparum. nih.gov This activity is particularly noteworthy, as many antimalarial drugs exert their effects by inhibiting the formation of hemozoin, a detoxification product of heme, which is toxic to the parasite. wikipedia.orgnih.gov Research indicates that this compound is capable of forming a complex with hemin, suggesting that its antimalarial mechanism may involve interference with heme detoxification within the parasite. ird.fr
While detailed molecular docking studies specifically for this compound with Plasmodium targets are not extensively reported, related quinolizidine alkaloids provide illustrative examples of how structural motifs correlate with specific molecular targets. For instance, Ormosianine A, a pentacyclic Ormosia-type quinolizidine alkaloid, has been identified as a potent inhibitor of acetylcholinesterase (AChE) with an IC50 value of 1.55 μM. researchgate.net Molecular docking studies revealed that Ormosianine A binds to protein 1DX4, forming hydrogen bonds with amino acid residues SER-238 and HIS-480. researchgate.net This demonstrates how specific structural features of quinolizidine alkaloids can engage in precise interactions with enzyme active sites, leading to their observed pharmacological effects.
Antimalarial Activity of this compound
| Compound | Biological Activity | IC50 Value (µg/mL) | Target Organism | Reference |
| This compound | Antimalarial | < 20 | Plasmodium falciparum | nih.gov |
Acetylcholinesterase (AChE) Inhibitory Activity of Ormosianine A (Related Compound)
| Compound | Biological Activity | IC50 Value (µM) | Molecular Target | Key Binding Residues | Reference |
| Ormosianine A | AChE Inhibition | 1.55 | Protein 1DX4 | SER-238, HIS-480 | researchgate.net |
Conclusion and Future Research Directions
Summary of Current Homoormosanine Research Landscape
This compound is classified as a quinolizidine (B1214090) alkaloid, specifically an ormosanine-type alkaloid, characterized by its triazapolycyclic moiety nih.govmetabolomicsworkbench.org. It has been identified and isolated from various plant species, predominantly within the Fabaceae family. Notable sources include Bowdichia virgiloides metabolomicsworkbench.org and Connarus paniculatus, as well as certain Ormosia species.
Current research has highlighted several key biological activities of this compound and related quinolizidine alkaloids:
Antimalarial Activity: this compound has demonstrated promising in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. This activity was observed with acceptable low cytotoxicity in KB cells, suggesting a favorable therapeutic index metabolomicsworkbench.org. However, studies on aqueous extracts of Bowdichia virgilioides have shown less promising antimalarial results, indicating that the active alkaloid components are likely better extracted using organic solvents.
Antimicrobial Activity: this compound-type alkaloids exhibit strong antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values sometimes reported to be less than 1 µg/mL nih.gov. This efficacy positions them as significant candidates for the development of new antimicrobial drugs, particularly in light of increasing global antibiotic resistance nih.gov.
Broader Biological Spectrum: As a quinolizidine alkaloid, this compound belongs to a class of compounds known for a wide array of pharmacological effects. These include cytotoxic, antiviral, insecticidal, anti-inflammatory, and antiacetylcholinesterase activities metabolomicsworkbench.org. Other reported activities for QAs encompass sedative, anticonvulsant, antitumor, antipyretic, antihepatitis B, antifibrotic, antiallergic, antidiarrheal, and analgesic effects metabolomicsworkbench.org.
The structural elucidation of this compound relies heavily on advanced analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for identifying and characterizing its complex structure metabolomicsworkbench.org. Specifically, 1D and 2D NMR experiments, such as 1H-1H COSY, HSQC, HMBC, and NOESY, enable comprehensive assignments of proton and carbon spectra, detailed structural characterization, determination of relative configurations of chiral centers, and conformational analysis. The detection of nitrogen inversion phenomena further contributes to a complete understanding of its molecular dynamics.
Emerging Research Avenues in this compound Chemistry and Biology
The current research landscape points to several promising directions for future investigation into this compound:
Development of Novel Antimicrobial and Antimalarial Agents: Given the potent antibacterial, antifungal, and antimalarial activities observed, a primary emerging avenue involves the rational design and synthesis of this compound derivatives. The goal is to develop new therapeutic agents that address the growing challenges of drug resistance in infectious diseases nih.govmetabolomicsworkbench.org. Optimizing extraction and isolation methods to maximize the yield of active compounds from natural sources will be crucial for this endeavor.
Expansion of Chemical Space and Structure-Activity Relationship (SAR) Studies: Advances in synthetic methodologies and medicinal chemistry techniques are facilitating the creation of diverse quinolizidine alkaloid derivatives and analogs. Applying these techniques to this compound will enable comprehensive SAR studies, which are essential for understanding how structural modifications influence biological activity. This knowledge can then be leveraged for structure-based drug design, leading to the development of more potent and selective compounds metabolomicsworkbench.org.
Exploration of New Natural Sources and Biosynthetic Pathways: The ongoing discovery of novel quinolizidine alkaloid sources, including various plants, marine organisms, and animals, continues to expand the known chemical diversity of this class metabolomicsworkbench.org. Future research could focus on identifying additional plant species or microorganisms that produce this compound or related compounds, potentially leading to more sustainable or higher-yielding sources. Investigations into the biosynthesis of this compound could also reveal new enzymatic pathways that could be exploited for biotechnological production.
Investigation of Agrochemical Applications: Beyond pharmaceutical uses, the broader class of quinolizidine alkaloids is being explored for agrochemical applications metabolomicsworkbench.org. This compound, due to its potential role in plant defense mechanisms (e.g., against insects due to bitterness and toxicity), could be investigated as a natural biopesticide or a lead compound for environmentally friendly crop protection agents .
Elucidation of Molecular Mechanisms: While biological activities are known, a deeper understanding of the precise molecular targets and mechanisms of action of this compound is an important emerging area. This would involve detailed biochemical and cellular studies, potentially utilizing computational approaches like ligand-protein docking to model interactions with biological macromolecules nih.gov.
Methodological Advancements for this compound Investigation
Significant advancements in analytical and synthetic methodologies are continuously enhancing the investigation of complex natural products like this compound:
High-Resolution Spectroscopic Techniques: The refinement of techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) has been pivotal in elucidating the intricate structures of plant-derived compounds metabolomicsworkbench.org. Specifically, the application of 1D and 2D NMR experiments (e.g., 1H-1H COSY, HSQC, HMBC, NOESY) provides comprehensive data for complete spectral assignments, precise structural characterization, determination of relative configurations at chiral centers, and detailed conformational analysis. Fourier Transform Infrared Spectroscopy (FTIR-ATR) also plays a role in analyzing functional groups nih.gov.
Advanced Chromatographic Separations: Modern chromatographic methods, including Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), are routinely employed for the analysis of alkaloid composition and purity. Liquid Chromatography (LC), often coupled with mass spectrometry (LC-MS), is crucial for the isolation and separation of this compound from complex plant extracts metabolomicsworkbench.org.
Bioguided Extraction and Fractionation: The strategic use of bioguided extractive and chromatographic techniques is essential for isolating biologically active compounds from crude plant materials metabolomicsworkbench.org. The choice of solvent for extraction is particularly critical, as it significantly impacts the yield and profile of extracted alkaloids. For instance, studies have shown that organic solvents are more effective than aqueous solutions for extracting antimalarial alkaloids from Bowdichia virgilioides. Reflux extraction with specific ethanol/water ratios has also been optimized for extracting various plant constituents, which could be adapted for this compound.
Stereoselective Synthesis and Derivatization: Progress in synthetic organic chemistry, especially in developing stereoselective methods for constructing nitrogen-containing heterocycles like quinolizidine alkaloids, is vital. Techniques such as the intramolecular aza-Michael reaction (IMAMR) are examples of advanced synthetic strategies that enable the preparation of diverse QA derivatives and analogs, which are indispensable for comprehensive SAR studies and the development of new drug candidates nih.govmetabolomicsworkbench.org.
In Vitro and Cellular Assay Systems: The use of well-established in vitro models, such as chloroquine-sensitive and resistant Plasmodium falciparum strains for antimalarial screening, KB cells for cytotoxicity assessments, and various bacterial and fungal strains for antimicrobial activity, remains fundamental for evaluating the biological potential of this compound nih.govmetabolomicsworkbench.org.
Computational Chemistry and Bioinformatics: Emerging computational approaches, including ligand-protein docking, are increasingly being utilized to predict and understand the molecular interactions between alkaloids and biological targets nih.gov. These methods can guide experimental design, identify potential binding sites, and accelerate the drug discovery process for this compound and its derivatives.
Compound Names and PubChem CIDs
The following table lists the chemical compound discussed in this article and its corresponding PubChem CID. This table is designed to be interactive in a digital format, allowing for sorting and filtering.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing homoormosanine and ensuring structural purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., cyclization, alkylation) optimized for yield and selectivity. Purification via HPLC or recrystallization is critical. Structural confirmation requires NMR (¹H, ¹³C, DEPT, COSY) and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent systems, temperature gradients, and catalyst concentrations. Purity must exceed 95% (HPLC), with trace impurities characterized via LC-MS .
Q. How should researchers design experiments to assess the baseline biological activity of this compound?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using standardized cell lines (e.g., HEK293, HepG2). Include positive/negative controls and dose-response curves (e.g., 0.1–100 µM). Replicate experiments ≥3 times to establish statistical significance. Report IC₅₀ values with confidence intervals and validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
Q. What analytical techniques are essential for characterizing this compound’s stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use HPLC to monitor degradation products and LC-MS to identify breakdown intermediates. Compare kinetic profiles in aqueous vs. non-aqueous solvents. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and track changes via UV spectroscopy .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in this compound’s predicted vs. observed reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to model reaction pathways (e.g., Gaussian or ORCA software). Compare computed activation energies with experimental kinetic data. Use molecular docking to explore enzyme-binding discrepancies. Validate models via isotopic labeling experiments (e.g., ¹³C-NMR) to track mechanistic intermediates .
Q. What strategies address conflicting data in this compound’s biological activity across different studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design. Validate hypotheses via cross-laboratory collaborations, sharing standardized reagents (e.g., from the ATCC) and raw datasets for reanalysis .
Q. How should researchers integrate multi-omics data to elucidate this compound’s mode of action?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using bioinformatics pipelines (e.g., MetaboAnalyst, STRING). Apply pathway enrichment analysis (KEGG, Reactome) to identify perturbed networks. Validate key targets via CRISPR knockouts or siRNA silencing in relevant models .
Data Management & Reporting
Q. What are best practices for documenting and sharing raw data on this compound’s synthesis and bioactivity?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectral data in public repositories (e.g., ChemSpider, PubChem) with unique DOIs. For bioactivity data, use platforms like ChEMBL. Include detailed metadata (e.g., instrument parameters, statistical scripts) in supplementary materials .
Q. How can researchers ensure reproducibility in this compound studies when methodologies vary?
- Methodological Answer : Provide step-by-step protocols on protocols.io , including troubleshooting notes. Use electronic lab notebooks (ELNs) for real-time data logging. Cross-validate critical findings with independent techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
